molecular formula C5H6O B13439409 Cyclopropanecarboxaldehyde, methylene- CAS No. 142423-24-3

Cyclopropanecarboxaldehyde, methylene-

Cat. No.: B13439409
CAS No.: 142423-24-3
M. Wt: 82.10 g/mol
InChI Key: RVDQZNUZKSPPND-UHFFFAOYSA-N
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Description

2-Methylenecyclopropanecarboxaldehyde is an organic compound with the molecular formula C5H6O. It is a cyclopropane derivative featuring a methylene group and an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenecyclopropanecarboxaldehyde typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of diazomethane with alkenes to form cyclopropane derivatives . Another approach involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes into cyclopropanes .

Industrial Production Methods: Industrial production of 2-Methylenecyclopropanecarboxaldehyde may involve large-scale cyclopropanation reactions using optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenecyclopropanecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can participate in substitution reactions, forming different substituted cyclopropane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, organometallic reagents

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

2-Methylenecyclopropanecarboxaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methylenecyclopropanecarboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The strained cyclopropane ring makes it highly reactive, allowing it to participate in various addition and substitution reactions. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

    Cyclopropanecarboxaldehyde: Lacks the methylene group, making it less reactive.

    Methylenecyclopropane: Similar structure but without the aldehyde group, leading to different reactivity patterns.

    Cyclopropane: Basic structure without functional groups, less reactive compared to 2-Methylenecyclopropanecarboxaldehyde

Uniqueness: 2-Methylenecyclopropanecarboxaldehyde is unique due to the presence of both a methylene group and an aldehyde functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

2-methylidenecyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-4-2-5(4)3-6/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDQZNUZKSPPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020820
Record name 2-Methylidenecyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142423-24-3
Record name 2-Methylidenecyclopropane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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